molecular formula C11H12N2O2 B13558305 1-Methyl-3-(2-nitroethyl)-1H-indole CAS No. 128965-49-1

1-Methyl-3-(2-nitroethyl)-1H-indole

Cat. No.: B13558305
CAS No.: 128965-49-1
M. Wt: 204.22 g/mol
InChI Key: GIBIFARYUZDMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(2-nitroethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in the synthesis of various bioactive natural products and pharmaceuticals. The presence of a nitroethyl group at the 3-position of the indole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-nitroethyl)-1H-indole can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of indole with nitroalkenes under the influence of a catalyst. A novel method involves using rose bengal as a photosensitizer and water as the reaction medium. The reaction proceeds smoothly under visible light irradiation, yielding the desired product in moderate to good yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation reactions. The use of environmentally benign solvents and catalysts is preferred to ensure sustainability and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-nitroethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted indoles depending on the reagent used.

Scientific Research Applications

1-Methyl-3-(2-nitroethyl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-nitroethyl)-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(2-nitroethyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

128965-49-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-methyl-3-(2-nitroethyl)indole

InChI

InChI=1S/C11H12N2O2/c1-12-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12/h2-5,8H,6-7H2,1H3

InChI Key

GIBIFARYUZDMER-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.